2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran
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Overview
Description
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine atom and the bicyclo[1.1.1]pentane moiety makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine atom. The final step involves the formation of the dihydrobenzofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets. The iodine atom and bicyclo[1.1.1]pentane moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
- Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
- 2-((3-Iodobicyclo[1.1.1]pentan-1-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran stands out due to its dihydrobenzofuran ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H15IO |
---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
2-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C14H15IO/c15-14-7-13(8-14,9-14)6-11-5-10-3-1-2-4-12(10)16-11/h1-4,11H,5-9H2 |
InChI Key |
FKWYAWJWOMIAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CC34CC(C3)(C4)I |
Origin of Product |
United States |
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